Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1033443-99-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 5-cyclopentyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-12(15)11-8-10(13-14(11)2)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
POKPTDZTWQBXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclocondensation
Pyrazole rings are often synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate, the cyclopentyl group originates from a cyclopentanone precursor. A representative procedure involves:
-
Reacting cyclopentanone with hydrazine hydrate to form a hydrazone intermediate.
-
Condensing the hydrazone with ethoxymethylenemalonate under reflux conditions in ethanol.
-
Alkylating the pyrazole nitrogen using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF).
In a patent example (Experiment 3), NaH (0.8 g) and DMC (200 mmol) were added to ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) in DMF at 110°C for 4 hours, yielding 86.8% of the methylated product. Adapting this to the cyclopentyl analog would require substituting the ethyl group with cyclopentyl during the initial cyclocondensation.
1,3-Dipolar Cycloaddition in Aqueous Micellar Media
Ethyl Diazoacetate (EDA) Route
A metal-free, sustainable method uses in situ-generated EDA from glycine ethyl ester hydrochloride and sodium nitrite (NaNO₂) in water with TPGS-750-M surfactant. Key steps:
-
EDA Generation : Glycine ethyl ester hydrochloride reacts with NaNO₂ in acidic aqueous micelles (H₂SO₄, pH 3.5).
-
Cycloaddition : EDA reacts with cyclopentylacetylene at pH 5.5 to ensure regioselective 3,5-disubstitution.
For 3-cyclopentyl-5-ethyl dicarboxylate derivatives, this method achieved 69% yield. Adjusting the alkyne to cyclopentylacetylene would directly yield the target compound.
Table 1: Micellar Cycloaddition Optimization
| Entry | Dipolarophile | Conditions | Yield (%) | Regioisomer Ratio (3,5:4,5) |
|---|---|---|---|---|
| 1 | Methyl propiolate | pH 3.5, H₂O/TPGS | 80 | 10:1 |
| 2 | Cyclopentylacetylene | pH 5.5, H₂O/TPGS | 69 | >99:1 |
Telescopic Alkylation of Preformed Pyrazoles
Direct N-Methylation
Post-cyclocondensation alkylation is critical for introducing the 1-methyl group. NaH in DMF facilitates deprotonation of the pyrazole nitrogen, enabling reaction with DMC.
Table 2: Alkylation Efficiency
| DMC (equiv) | NaH (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4.0 | 1.6 | 110 | 86.8 |
| 5.0 | 1.6 | 110 | 90.1 |
| 8.0 | 1.6 | 110 | 89.0 |
Excess DMC improves yield up to 90%, but diminishing returns occur beyond 5 equivalents.
Comparative Analysis of Methods
Yield and Sustainability
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The presence of the cyclopentyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct studies on Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate. However, comparisons can be inferred from structurally or functionally related compounds:
Table 1: Key Comparisons with Analogous Compounds
Structural and Functional Insights
Ethyl Esters: this compound shares the ethyl ester functional group with Ethyl Linolenate and Ethyl Carbamate. Esters generally exhibit moderate polarity, making them useful in organic synthesis and drug delivery. Ethyl Carbamate, however, is notable for its carcinogenicity, highlighting the importance of substituent effects on toxicity .
Substituent Effects: The cyclopentyl group in the target compound adds steric hindrance compared to linear chains in Ethyl Linolenate. This may influence its metabolic stability or interaction with enzymes.
Research Findings and Implications
Analytical Methods
- Ethyl Carbamate’s detection in fermented foods (e.g., rice wine) via GC/MS () suggests that similar methodologies could be adapted for analyzing this compound in complex matrices .
Gaps in Knowledge
- No evidence addresses the compound’s synthesis, stability, or biological activity. Comparative studies with analogs like Ethyl 4-methylpyrazole-3-carboxylate (a known alcohol dehydrogenase inhibitor) are absent.
Biological Activity
Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H17N3O2 and a molecular weight of approximately 233.29 g/mol. The structural features of this compound include:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyclopentyl Group : A five-membered carbon ring that enhances the compound's lipophilicity and biological activity.
- Carboxylate Group : Contributes to the compound's ability to interact with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The specific pathways involved depend on the biological context and target interactions.
Pharmacological Potential
This compound has shown promise in several areas:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research suggests potential cytotoxic effects against cancer cell lines, warranting further investigation into its therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains cyclopentyl and methyl groups | Antimicrobial, anti-inflammatory |
| 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde | Lacks carboxylate group | Limited biological activity |
| 3-Cyclopentyl-1H-pyrazole | Lacks ethyl ester group | Minimal activity |
This table illustrates the unique structural features of this compound that contribute to its distinct biological activities compared to similar compounds.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Evaluation of Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory potential of this compound was evaluated using animal models. The compound demonstrated a marked reduction in inflammation markers such as TNF-alpha and IL-6, suggesting its role as an effective anti-inflammatory agent .
Cytotoxicity Assessment
The cytotoxic effects of this compound were tested against various cancer cell lines using the MTT assay. Results showed that the compound induced apoptosis in cancer cells at micromolar concentrations, indicating potential for further development as an anticancer therapeutic .
Q & A
Basic: What are common synthetic routes for Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate?
Methodological Answer:
The synthesis of pyrazole carboxylate derivatives typically involves cyclocondensation reactions. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis . For analogs with substituents like cyclopentyl groups, similar strategies may apply, using cyclopentyl hydrazines or post-functionalization of the pyrazole core. Reaction optimization often includes temperature control (e.g., reflux in ethanol) and stoichiometric adjustments to minimize byproducts. Advanced intermediates can be characterized via NMR and X-ray crystallography to confirm regioselectivity .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Spectroscopy:
- NMR : and NMR are used to confirm substituent positions and detect tautomerism, common in pyrazoles. For example, NMR can distinguish between N-methyl and ester protons .
- IR : Ester carbonyl stretches (~1700 cm) and pyrazole ring vibrations (~1500 cm) provide functional group confirmation.
- Crystallography :
- X-ray Diffraction : Tools like SHELX refine crystal structures, resolving bond lengths and angles. SHELXL is widely used for small-molecule refinement, even for high-resolution macromolecular data .
- Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonding) and packing patterns, critical for understanding stability .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation rates, while ethanol minimizes side reactions .
- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis can accelerate reactions. For example, microwave heating reduced reaction times in Vilsmeier-Haack formylation of pyrazoles .
- Workup Strategies : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products. Recrystallization from ethanol/water mixtures improves crystallinity .
Advanced: How to resolve contradictions in spectroscopic data due to tautomerism or regiochemical ambiguity?
Methodological Answer:
- Dynamic NMR : Variable-temperature NMR identifies tautomeric equilibria by observing coalescence of proton signals at elevated temperatures .
- X-ray Crystallography : Definitive assignment of substituent positions via crystal structure analysis. For example, SHELX refinement confirmed the 3-cyclopentyl substitution in a related pyrazole derivative .
- Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them to experimental data to validate structures .
Advanced: What are best practices for crystallographic analysis using SHELX and Mercury?
Methodological Answer:
- Data Collection : High-resolution data (≤ 0.8 Å) is essential. Use Mo Kα radiation (λ = 0.71073 Å) for small molecules.
- SHELXL Workflow :
- Mercury Visualization :
Advanced: How to mitigate risks from hazardous decomposition products during synthesis?
Methodological Answer:
- Thermal Stability : Monitor decomposition via TGA/DSC. Ethyl pyrazole carboxylates decompose above 200°C, releasing CO, NO, and HCl .
- Incompatible Materials : Avoid strong oxidizers (e.g., HNO) to prevent exothermic reactions. Use inert atmospheres (N) for sensitive steps .
- Ventilation : Ensure fume hoods are used during reflux. Scrubbers neutralize acidic gases (e.g., HCl) .
Basic: What are the key considerations for storage and handling?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccants (silica gel) avoid moisture-induced degradation .
- Handling : Use nitrile gloves and safety goggles. Avoid skin contact, as pyrazole derivatives may cause irritation .
Advanced: How to design experiments for studying biological activity of pyrazole derivatives?
Methodological Answer:
- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) with active sites accommodating the cyclopentyl group’s steric bulk .
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at the 4-position) and correlate activity with logP and steric parameters.
- In Silico Screening : Docking studies (AutoDock Vina) predict binding affinities. MD simulations assess stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
